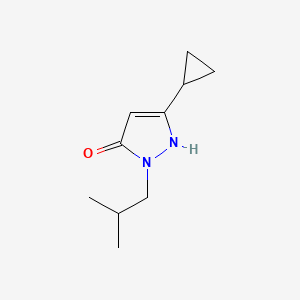![molecular formula C8H12ClN3O B1467073 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol CAS No. 1249649-66-8](/img/structure/B1467073.png)
2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol
Übersicht
Beschreibung
“2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol” is a chemical compound that is used in scientific research. It exhibits a range of properties that make it suitable for various applications, including drug development, catalysis, and organic synthesis. It is a pyrimidine derivative, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol”, has been elaborated in various synthetic approaches. These approaches have been applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . For example, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hr. at temperature ranges between 25 and 30°C in 86.7% yield .Molecular Structure Analysis
The molecular structure of “2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol” is represented by the linear formula C5H5ClN2O . The InChI code for this compound is 1S/C5H5ClN2O/c6-5-7-2-1-4 (3-9)8-5/h1-2,9H,3H2 .Chemical Reactions Analysis
Pyrimidines, including “2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol”, are known to undergo various chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol” include a molecular weight of 144.56 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The chloropyrimidinyl moiety is a key structural component in many anticancer agents. The compound can serve as a precursor in synthesizing pyrimidine derivatives that exhibit potent anticancer activities. These derivatives can interfere with DNA replication and cell division, making them effective in targeting rapidly dividing cancer cells .
Antimicrobial and Antifungal Uses
Pyrimidine derivatives have been shown to possess significant antimicrobial and antifungal properties. As such, 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol could be utilized in the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi .
Cardiovascular Research
Compounds with a pyrimidine base have been used to develop cardiovascular agents, including antihypertensive drugs. The subject compound may contribute to the synthesis of novel drugs that can manage blood pressure and treat various heart conditions .
Anti-Inflammatory and Analgesic Development
The pyrimidine ring is a common feature in anti-inflammatory and analgesic drugs. Research applications of 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol include the synthesis of compounds that can alleviate pain and reduce inflammation, potentially leading to new treatments for chronic inflammatory diseases .
Agricultural Chemicals
In agriculture, pyrimidine derivatives are used to create herbicides and pesticides. The compound could be instrumental in developing new agrochemicals that are more effective and environmentally friendly .
Neuroprotective Agents
There is growing interest in developing neuroprotective drugs that can prevent or slow the progression of neurodegenerative diseases. Pyrimidine-based compounds have shown promise in this area, and 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol could be used to synthesize drugs that protect nerve cells .
Antidiabetic Agents
Pyrimidine derivatives have been explored for their potential in treating diabetes. The compound could be used in the design and synthesis of antidiabetic medications that regulate blood sugar levels .
Material Science
The structural versatility of pyrimidine makes it suitable for applications in material science, such as the development of organic semiconductors and other electronic materials. 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol could be a building block in creating these advanced materials .
Safety And Hazards
Zukünftige Richtungen
The future directions for “2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol” could involve its use in various applications such as drug development, catalysis, and organic synthesis. As a pyrimidine derivative, it could be used in the design of privileged structures in medicinal chemistry, and to prepare libraries of novel heterocyclic compounds with potential biological activities .
Eigenschaften
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)7-3-4-10-8(9)11-7/h3-4,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLQRTXQPRFCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)







![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)
![[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467011.png)
